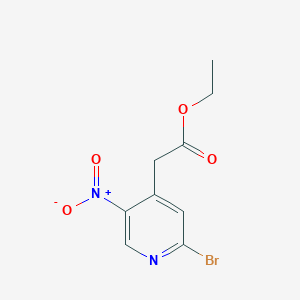
Ethyl 2-(2-Bromo-5-nitro-4-pyridyl)acetate
Cat. No. B8733594
M. Wt: 289.08 g/mol
InChI Key: HIXRZMZQSZBSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07648989B2
Procedure details


2-Bromo-5-nitropyridine (1.84 g, 9.06 mmol) and trimethylsilanyl-acetic acid ethyl ester (1.53 g, 9.52 mmol) are dissolved under an atmosphere of argon in dry THF (10 ml). After cooling to −78° C., a solution of tetrabutylammonium fluoride (TBAF, 2.37 g, vacuum-dried overnight) in a mixture of THF and acetonitrile (10 ml/10 ml) is slowly added, so that the reaction temperature did not rise above −65° C. After complete addition, the mixture is stirred at −40° C. for 30 minutes, and at −20° C. for 10 minutes. The reaction mixture is re-cooled to −78° C., and 2,3-dichloro-5,6-dicyano-p-benzochinone (DDQ, 2.06 g, 9.06 mmol) is added. The suspension is allowed to warm to RT. TLC analysis indicated complete conversion. The reaction mixture is diluted with EtOAc and poured into a saturated solution of NH4Cl solution. The organic layer is separated, washed with brine, dried over Na2SO4, and the solvent is evaporated. The residue is purified by FCC (toluene/EtOAc 100:0 to 97:3) to afford the title compound. 1H NMR (CDCl3, 400 MHz): δ 1.26 (t, J=7 Hz, 3H), 4.01 (s, 2H), 4.19 (q, J=7 Hz, 2H), 7.53 (s, 1H), 9.06 (s, 1H). ES−−MS: 287, 289 [M−H]−.








Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH2:11]([O:13][C:14](=[O:20])[CH2:15][Si](C)(C)C)[CH3:12].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[NH4+].[Cl-]>C1COCC1.C(#N)C.CCOC(C)=O>[CH2:11]([O:13][C:14](=[O:20])[CH2:15][C:6]1[C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=[C:2]([Br:1])[CH:7]=1)[CH3:12] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.84 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C[Si](C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.37 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at −40° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is slowly added, so that the reaction temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not rise above −65° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at −20° C. for 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is re-cooled to −78° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2,3-dichloro-5,6-dicyano-p-benzochinone (DDQ, 2.06 g, 9.06 mmol) is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by FCC (toluene/EtOAc 100:0 to 97:3)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC1=CC(=NC=C1[N+](=O)[O-])Br)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
